

Unveiling (R)-3-hydroxyoctadecanoyl-CoA: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-3-hydroxystearoyl-CoA

Cat. No.: B15546077

[Get Quote](#)

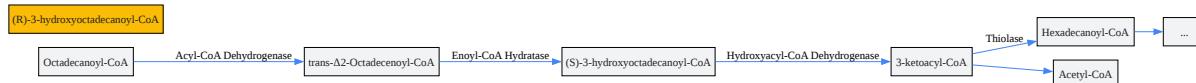
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-3-hydroxyoctadecanoyl-CoA, a crucial intermediate in fatty acid metabolism. This document outlines its structural characteristics, metabolic significance, and the experimental methodologies used for its study, catering to the needs of researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

(R)-3-hydroxyoctadecanoyl-CoA, also known as **(R)-3-hydroxystearoyl-CoA**, is a long-chain fatty acyl-CoA.^[1] Its structure consists of an 18-carbon saturated fatty acid, octadecanoic acid (stearic acid), hydroxylated at the beta-position (carbon 3) with an (R)-stereochemistry, and linked to a coenzyme A molecule via a thioester bond.

Table 1: Chemical and Physical Properties of (R)-3-hydroxyoctadecanoyl-CoA


Property	Value	Source
Molecular Formula	C39H70N7O18P3S	[1]
Molecular Weight	1050.0 g/mol	[1]
IUPAC Name	S-[2-[3-[(2R)-4- [[[(2R,3S,4R,5R)-5-(6- aminopurin-9-yl)-4-hydroxy-3- phosphonooxyoxolan-2- yl]methoxy- hydroxyphosphoryl]oxy- hydroxyphosphoryl]oxy-2- hydroxy-3,3- dimethylbutanoyl]amino]propa- noylamino]ethyl] (3R)-3- hydroxyoctadecanethioate	[1]
Synonyms	(R)-3-hydroxystearoyl-CoA, (R)-3-hydroxyoctadecanoyl- coenzyme A	[1]

Metabolic Significance and Signaling Pathways

(R)-3-hydroxyoctadecanoyl-CoA is a key intermediate in the mitochondrial fatty acid beta-oxidation pathway. This metabolic process is fundamental for energy production from lipids. The formation and subsequent metabolism of this molecule are critical for cellular homeostasis.

Fatty Acid Beta-Oxidation Pathway

The canonical pathway for the degradation of saturated fatty acids involves a cyclical series of four enzymatic reactions. (R)-3-hydroxyoctadecanoyl-CoA is generated in the second step of this cycle.

[Click to download full resolution via product page](#)

Caption: Mitochondrial fatty acid beta-oxidation spiral.

It is important to note that the canonical beta-oxidation pathway produces the (S)-enantiomer, (S)-3-hydroxyoctadecanoyl-CoA. The (R)-enantiomer is typically formed from the hydration of cis- Δ 2-enoyl-CoA, which can arise from the oxidation of unsaturated fatty acids or through alternative pathways. The conversion between the (R) and (S) enantiomers can be catalyzed by specific epimerases.

Experimental Protocols

The study of (R)-3-hydroxyoctadecanoyl-CoA necessitates precise and reliable experimental methods. Below are outlines of key protocols for its analysis.

Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol describes a common method for the extraction of long-chain acyl-CoAs, including (R)-3-hydroxyoctadecanoyl-CoA, from biological samples.

Materials:

- Homogenization buffer (e.g., potassium phosphate buffer)
- Internal standards (e.g., deuterated acyl-CoAs)
- Organic solvents (e.g., acetonitrile, isopropanol, chloroform)
- Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

- Homogenize the tissue sample in ice-cold homogenization buffer containing internal standards.
- Precipitate proteins by adding an organic solvent like acetonitrile.
- Centrifuge the sample to pellet the precipitated proteins.
- Collect the supernatant containing the acyl-CoAs.
- Perform solid-phase extraction to purify and concentrate the acyl-CoAs.
- Elute the acyl-CoAs from the SPE cartridge.
- Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

- High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
- Reversed-phase C18 column
- Tandem mass spectrometer (e.g., triple quadrupole)

Method:

- Inject the reconstituted sample onto the LC system.
- Separate the acyl-CoAs using a gradient elution with a mobile phase typically consisting of an aqueous component with a weak acid (e.g., formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

- Introduce the eluent into the mass spectrometer.
- Ionize the analytes using electrospray ionization (ESI) in positive ion mode.
- Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for (R)-3-hydroxyoctadecanoyl-CoA and the internal standard.
- Quantify the analyte by comparing its peak area to that of the internal standard.

Table 2: Example MRM Transitions for (R)-3-hydroxyoctadecanoyl-CoA

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
1050.5	408.1	45
1050.5	303.1	60

Data Presentation

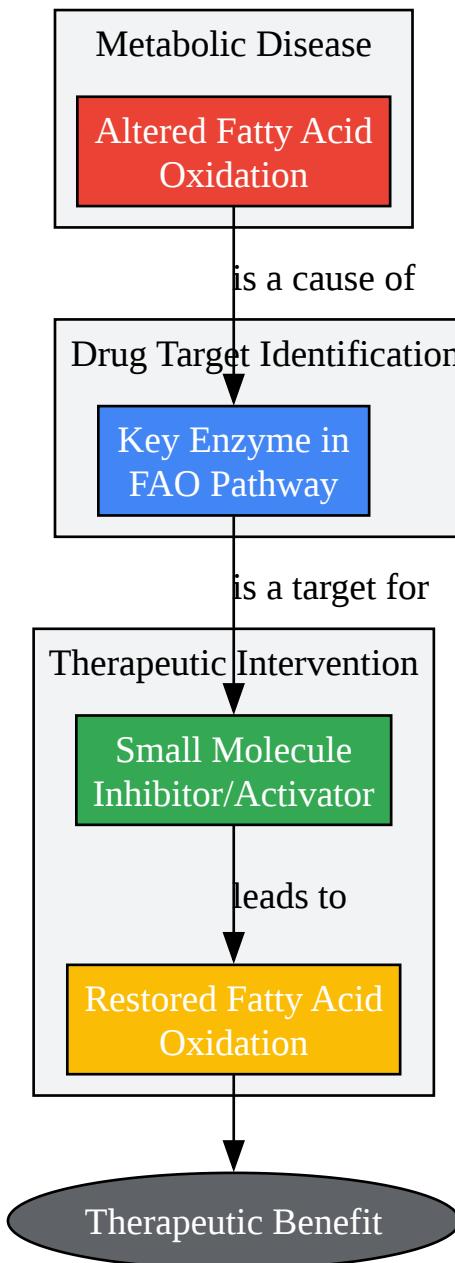

Quantitative data on the abundance of (R)-3-hydroxyoctadecanoyl-CoA in various biological contexts is crucial for understanding its physiological and pathological roles. While specific concentrations can vary significantly depending on the tissue, organism, and metabolic state, the following table provides a hypothetical representation of such data for illustrative purposes.

Table 3: Hypothetical Tissue Distribution of (R)-3-hydroxyoctadecanoyl-CoA

Tissue	Concentration (pmol/mg protein)
Liver	15.2 ± 3.1
Heart	25.8 ± 5.4
Skeletal Muscle	12.5 ± 2.9
Brain	2.1 ± 0.5

Logical Relationships in Drug Development

The modulation of fatty acid oxidation pathways is a target for the development of drugs for various metabolic diseases. Understanding the role of specific intermediates like (R)-3-hydroxyoctadecanoyl-CoA is critical in this process.

[Click to download full resolution via product page](#)

Caption: Logical workflow for targeting fatty acid oxidation in drug development.

This guide serves as a foundational resource for professionals engaged in the study of lipid metabolism and its implications for human health and disease. The provided information on the structure, function, and analysis of (R)-3-hydroxyoctadecanoyl-CoA is intended to facilitate further research and development in this critical area of biochemistry and pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-3-hydroxystearoyl-CoA | C₃₉H₇₀N₇O₁₈P₃S | CID 45479262 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling (R)-3-hydroxyoctadecanoyl-CoA: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15546077#structural-formula-of-r-3-hydroxyoctadecanoyl-coa>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com